molecular formula C6H4NO2- B1231196 Picolinate

Picolinate

Número de catálogo: B1231196
Peso molecular: 122.1 g/mol
Clave InChI: SIOXPEMLGUPBBT-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Picolinate is the conjugate base of picolinic acid (2-pyridinecarboxylic acid), a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid group. Its ability to act as a bidentate ligand, coordinating via the nitrogen atom of the pyridine ring and the oxygen atom of the carboxylate group, makes it a versatile chelator for transition and post-transition metals . This compound complexes, such as chromium this compound, iron this compound, and zinc this compound, are widely used in nutritional supplements due to their enhanced bioavailability compared to inorganic salts . Additionally, this compound-based coordination polymers and metal complexes have applications in catalysis, environmental remediation, and luminescent materials .

Aplicaciones Científicas De Investigación

Nutritional Supplementation

Chromium picolinate is primarily recognized for its role as a dietary supplement aimed at improving insulin function and glucose metabolism. It is often recommended for individuals with type 2 diabetes or those at risk of developing insulin resistance.

Clinical Efficacy in Diabetes Management

Numerous clinical studies have investigated the effects of chromium this compound on glycemic control and lipid profiles in diabetic patients:

StudyParticipantsDosageDurationKey Findings
A review of 15 studies 1,690 subjectsVarious (200-1,000 µg/day)VariesSignificant improvement in blood glucose, insulin, cholesterol, and triglyceride levels
Randomized trial 52 patients with T2DM400 µg/day8 weeksNo significant changes in weight or fasting blood glucose
Meta-analysis Multiple studies400 or 1,000 µg/dayVariesStatistically significant reduction in fasting glucose levels

These studies suggest that chromium this compound may enhance insulin sensitivity and lower blood sugar levels, although results can vary based on dosage and individual patient characteristics.

Weight Management

Chromium this compound has been explored for its potential to support weight loss efforts by modulating carbohydrate metabolism and reducing cravings.

Case Studies on Weight Loss

  • Weight Loss in Overweight Adults : A study involving overweight adults indicated that supplementation with chromium this compound resulted in a modest reduction in body fat percentage compared to placebo groups.
  • Effects on Appetite : Some participants reported decreased appetite and cravings for carbohydrates during supplementation periods, suggesting a potential mechanism for weight management.

Lipid Profile Improvement

Research indicates that chromium this compound may positively influence lipid profiles, which is crucial for cardiovascular health.

Lipid Profile Studies

StudyParticipantsDosageKey Findings
Clinical trial 71 participants with poorly controlled T2DM600 µg/dayNo significant effect on cholesterol levels
Study in women with PCOS 40 women aged 18-40 years200 µg/daySignificant decrease in serum triglycerides and total cholesterol

These findings highlight the complexity of chromium this compound's effects on lipid metabolism, with some studies showing beneficial outcomes while others report negligible changes.

Safety Assessment Summary

  • NOAEL (No Observed Adverse Effect Level) : Established at 2400 mg/kg body weight per day based on long-term studies.
  • Potential Risks : High concentrations may lead to DNA damage; thus, careful monitoring of dosages is recommended.

Q & A

Basic Research Questions

Q. What are the standard methodologies for assessing picolinate's chelation properties in experimental designs?

  • Methodology : Use spectrophotometric titration or atomic absorption spectroscopy to quantify metal-picolinate binding constants. Include controls (e.g., free metal ions) and replicate trials to minimize variability. Experimental protocols should align with reproducibility standards outlined in chemistry journals .
  • Key Considerations : Validate purity of this compound derivatives via NMR or HPLC, as impurities may skew chelation results .

Q. How can researchers structure a PICOT question for studying this compound's role in metabolic pathways?

  • Framework :

  • P (Population): Specific cell lines (e.g., HepG2 for liver metabolism).
  • I (Intervention): this compound supplementation at physiologically relevant doses.
  • C (Comparison): Cells without this compound or with alternative chelators (e.g., citrate).
  • O (Outcome): ATP production rates, mitochondrial activity (measured via Seahorse assays).
  • T (Time): 24–72-hour exposure periods.
    • Rationale : Aligns with PICOT guidelines to ensure specificity and feasibility .

Advanced Research Questions

Q. How should contradictory data on this compound’s bioavailability in human trials be resolved?

  • Analysis Framework :

  • Conduct a systematic review with inclusion/exclusion criteria (e.g., peer-reviewed RCTs, standardized dosing).
  • Use meta-analysis tools (e.g., RevMan) to quantify heterogeneity (I² statistic) and subgroup differences (e.g., age, baseline nutrient status).
  • Address confounding variables (e.g., dietary zinc intake) via regression modeling .
    • Example Conflict : Discrepancies in urinary zinc excretion post-picolinate supplementation may stem from assay sensitivity variations (ICP-MS vs. colorimetric methods) .

Q. What ethical considerations arise when designing this compound interventions in vulnerable populations (e.g., diabetics)?

  • Guidelines :

  • Feasibility : Ensure dosing does not exceed safe upper limits (e.g., <50 mg/day zinc-picolinate).
  • Informed Consent : Disclose potential risks (e.g., metal overload) and benefits (improved glycemic control).
  • Equity : Include diverse cohorts to avoid sampling bias .

Q. Methodological Challenges and Solutions

Q. How can researchers optimize in vitro-to-in vivo extrapolation for this compound studies?

  • Strategies :

  • Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution.
  • Validate findings with dual-approach studies (e.g., cell culture + rodent models).
  • Account for species-specific differences in absorption kinetics .

Q. What statistical approaches are suitable for analyzing non-linear dose-response relationships in this compound research?

  • Recommendations :

  • Apply polynomial regression or segmented linear models.
  • Use Akaike’s Information Criterion (AIC) to compare model fits.
  • Report confidence intervals for EC₅₀/IC₅₀ values .

Q. Data Synthesis and Literature Review

Q. How to conduct a comprehensive literature review on this compound’s antioxidant mechanisms?

  • Steps :

Search Strategy : Combine terms (e.g., “this compound AND oxidative stress NOT industrial”) across PubMed, Scopus, and Web of Science.

Screening : Use PRISMA flow diagrams to document study selection.

Quality Assessment : Apply GRADE criteria to evaluate evidence strength .

  • Common Gaps : Limited long-term studies on pro-oxidant effects at high doses.

Q. Tables: Key Methodological Considerations

Aspect In Vitro Design In Vivo Design References
Dosing μM–mM rangesmg/kg BW/day
Endpoint Measurement Cellular ROS assaysPlasma TBARS, SOD activity
Confounders Cell passage numberDiet composition

Comparación Con Compuestos Similares

Structural Comparison with Similar Ligands

Picolinate vs. Dithis compound

This compound (C₆H₄NO₂⁻) differs from dithis compound (C₇H₃NO₄²⁻) in its ability to form heteroditopic ligands. For example, ethynylene-linked this compound-benzoate (L1²⁻) and homoditopic this compound (L2²⁻) ligands exhibit distinct coordination behaviors. L2²⁻, with two this compound units connected by a rigid spacer, forms luminescent europium(III) coordination polymers, whereas L1²⁻ creates structures with mixed binding sites .

This compound vs. Picolinic Acid

Picolinic acid (picH) can act as a neutral N,O-bidentate ligand or deprotonate to form this compound (pic⁻). In mercury(II) complexes, picH and pic⁻ coexist in mononuclear structures (e.g., [HgCl(pic)(picH)]), while pic⁻ alone forms 1-D coordination polymers (e.g., {[HgCl(pic)]}ₙ) . This solvent-dependent behavior highlights this compound’s flexibility compared to its protonated form.

Table 1: Structural Features of this compound and Related Ligands

Ligand Coordination Mode Example Complex Application
This compound (pic⁻) N,O-bidentate {[HgCl(pic)]}ₙ (1-D polymer) Catalysis, sensing
Dithis compound (dipic²⁻) N,O,O'-tridentate Eu³⁺-L2²⁻ coordination polymer Luminescence
Picolinic acid (picH) Neutral N,O-bidentate [HgCl(pic)(picH)] (mononuclear) Pharmaceuticals

Functional Comparison with Similar Compounds

Bioavailability: Iron this compound vs. Iron Sulfate

Iron this compound (19.3% Fe content) demonstrates comparable solubility to iron sulfate (28.4% Fe content) at pH 1 (simulating gastric conditions), with 97.8% and 94.9% solubility, respectively . This suggests similar bioavailability despite differences in iron content.

Table 2: Solubility of Iron Compounds at pH 1

Compound Iron Content (%) Solubility (%)
⁵⁴Fe sulfate 28.4 94.9 ± 1.4
⁵⁷Fe this compound 19.3 97.8 ± 4.6

Adsorption Efficiency: Nickel-Picolinate Complexes

In environmental applications, nickel-picolinate complexes exhibit low adsorption (~5% Ni²⁺, 15% this compound) in batch experiments (liquid-to-solid ratio = 60 L/kg) but near-complete adsorption in column experiments (ratio = 3.6 L/kg) . This contrasts with inorganic nickel salts, which adsorb more predictably across conditions.

Chromium this compound vs. Chromium Chloride

Additionally, chromium this compound increases dominant female sterility and lethal mutations by 18–25%, likely due to reactive oxygen species generation .

Therapeutic Effects on Lipid Metabolism

These outcomes highlight its unique bioactivity compared to other chromium forms.

Propiedades

Fórmula molecular

C6H4NO2-

Peso molecular

122.1 g/mol

Nombre IUPAC

pyridine-2-carboxylate

InChI

InChI=1S/C6H5NO2/c8-6(9)5-3-1-2-4-7-5/h1-4H,(H,8,9)/p-1

Clave InChI

SIOXPEMLGUPBBT-UHFFFAOYSA-M

SMILES

C1=CC=NC(=C1)C(=O)[O-]

SMILES canónico

C1=CC=NC(=C1)C(=O)[O-]

Sinónimos

2-pyridine carboxylic acid
2-pyridinecarboxylic acid
calcium dipicolinate trihydrate
chromium picolinate
iron(III) picolinate
picolinate
picolinic acid
picolinic acid, hydrochloride
picolinic acid, sodium salt
pyridine-2-carboxylic acid
zinc picolinate

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.